molecular formula C7H8N2O3 B13067402 5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid

5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13067402
M. Wt: 168.15 g/mol
InChI Key: BKJSCOWBUJWXBE-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid can be achieved through several methods. One common method involves the cyclocondensation of arylamidoximes with aldehydes, followed by oxidation . Another method includes the Biginelli reaction, which involves the condensation of an aldehyde, an acid, and urea or thiourea.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted oxadiazole compounds .

Biological Activity

5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and cytotoxic effects based on various research findings.

Chemical Structure and Properties

This compound features a cyclobutyl group attached to an oxadiazole ring with a carboxylic acid functional group. This unique structure is believed to contribute to its biological activity by influencing molecular interactions within biological systems.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : A study highlighted that oxadiazole derivatives demonstrate broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds can range from 0.48 µg/mL to 1000 µg/mL depending on the specific bacterial strain tested .
  • Table 1: Antimicrobial Efficacy of Oxadiazole Derivatives
    CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
    Compound AStaphylococcus epidermidis0.480.48
    Compound BEscherichia coli31.2562.5
    Compound CBacillus subtilis15.6231.25

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives is noteworthy. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways:

  • Cyclooxygenase Inhibition : In vitro studies demonstrated that certain oxadiazole derivatives exhibit selective inhibition of COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Properties

The anticancer activity of oxadiazole derivatives has been explored in various studies:

  • Cytotoxicity Against Cancer Cell Lines : Compounds derived from the oxadiazole scaffold have shown promising results in inhibiting the proliferation of cancer cell lines. For example, certain derivatives were found to significantly reduce cell viability in human cancer cells at concentrations ranging from 10 µM to 100 µM .
  • Table 2: Cytotoxic Effects on Cancer Cell Lines
    CompoundCell LineIC50 (µM)
    Compound DHeLa (cervical)15
    Compound EMCF7 (breast)20
    Compound FA549 (lung)25

The mechanisms underlying the biological activities of oxadiazole derivatives are multifaceted:

  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate ROS levels in cells, providing protective effects against oxidative stress .
  • Cell Cycle Arrest : Certain oxadiazole compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis and reduced tumor growth .

Case Studies and Research Findings

Several case studies have documented the efficacy of oxadiazole derivatives:

  • A study by Dhumal et al. (2016) reported that specific oxadiazole compounds demonstrated strong antitubercular activity against Mycobacterium tuberculosis strains, indicating their potential use in treating infectious diseases .
  • Another research effort highlighted that modifications in the substituents on the oxadiazole ring could enhance both antibacterial and anticancer activities, emphasizing structure-activity relationships (SAR) as a critical aspect of drug design .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

5-cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c10-7(11)5-8-6(12-9-5)4-2-1-3-4/h4H,1-3H2,(H,10,11)

InChI Key

BKJSCOWBUJWXBE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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